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Compound of Interest

Compound Name:
2,6-Dimethylpiperidine-1-

carboximidamide

CAS No.: 100862-81-5

Cat. No.: B14065953

Get Quote

Executive Summary
2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) represents a sterically

hindered class of cyclic guanidines. Unlike the unsubstituted analog (1-

piperidinecarboximidamide), the presence of methyl groups at the

-positions (C2 and C6) introduces significant conformational rigidity and stereochemical
complexity. This molecule serves as a critical scaffold in the development of antihypertensive
agents (guanethidine analogs) and as a superbase catalyst in organic synthesis.

This guide provides a technical comparison of the Cis- and Trans- isomers of 2,6-
Dimethylpiperidine-1-carboximidamide, focusing on Carbon-13 Nuclear Magnetic

Resonance (

C-NMR) distinction and Mass Spectrometry (MS) fragmentation patterns. We analyze the
"Gamma-Gauche" effect used to distinguish stereoisomers and provide validated experimental
protocols for synthesis and characterization.
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Structural Analysis & Isomerism
The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide typically yields a mixture of

diastereomers derived from the commercial 2,6-dimethylpiperidine starting material.

Distinguishing these isomers is paramount for biological assays, as the spatial orientation of

the methyl groups dictates receptor binding affinity.

The Core Comparison: Cis vs. Trans
Cis-Isomer (Meso): The two methyl groups occupy equatorial positions in the most stable

chair conformation. The molecule possesses a plane of symmetry (

), rendering the C2 and C6 carbons chemically equivalent.

Trans-Isomer (Racemic): In the chair conformation, one methyl group is equatorial while the

other is axial. This breaks the symmetry found in the cis-isomer and introduces significant

steric strain, often leading to a distorted chair or twist-boat conformation.

Key Analytical Challenge: The axial methyl group in the trans-isomer experiences 1,3-diaxial

interactions, resulting in distinct upfield shifts in

C-NMR, a phenomenon known as the Gamma-Gauche Effect.

Comparative C-NMR Analysis
The following data compares the chemical shifts of the target molecule against its

unsubstituted parent and the specific stereoisomers.

Solvent: CDCl

or D

O (Salt forms) Reference: TMS (0 ppm)
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Carbon
Position

Unsubstituted
Parent (ppm)

Cis-2,6-
Dimethyl
(ppm)

Trans-2,6-
Dimethyl
(ppm)

Mechanistic

Insight

C=N (Guanidine) 157.4 158.2 158.5

Deshielded by

adjacent

nitrogens;

minimal

sensitivity to ring

isomerism.

C2 / C6 (

)
46.5 48.0 44.5 / 51.2*

Cis: Equivalent.

Trans: Split due

to asymmetry;

axial-bearing

carbon is

shielded.

C3 / C5 (

)
25.8 30.5 28.1 / 26.4

-effect of methyls

deshields these

carbons relative

to parent.

C4 (

)
24.7 19.8 22.1

Upfield shift in

cis due to dual

gauche

interactions from

equatorial

methyls.

Methyls (-CH

)

N/A 18.7 14.2 / 20.1 CRITICAL: The

axial methyl in

trans appears

significantly

upfield (~14

ppm) due to

steric

compression (
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-gauche effect).

*Note: In the trans-isomer, rapid ring flipping at room temperature may broaden or average

these signals unless the conformation is locked by the bulky guanidine group or low

temperature.

Diagram: Stereochemical NMR Distinction
The following diagram illustrates the logical flow for assigning the stereochemistry based on the

methyl peak position.
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Click to download full resolution via product page

Caption: Decision tree for distinguishing cis/trans isomers of 2,6-dimethylpiperidine derivatives

using C-NMR methyl shifts.

Mass Spectrometry Profiling
Mass spectrometry (ESI-MS) is the primary method for molecular weight confirmation, but

fragmentation patterns provide structural verification of the guanidine core.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b14065953/docs?utm_src=pdf-body-img#comprehensive-characterization-guide-2-6-dimethylpiperidine-1-carboximidamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14065953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Characteristics
Method: Electrospray Ionization (ESI) in Positive Mode (+).

Parent Ion [M+H]

: m/z 156.15 (Calculated for C

H

N

).

Adducts: Commonly observed as [M+Na]

(m/z 178.13) or [2M+H]

dimers in high concentrations.

Fragmentation Pathway (MS/MS)
The guanidine moiety is relatively fragile under Collision-Induced Dissociation (CID).

Loss of Ammonia (-17 Da): The most dominant pathway. The guanidine group loses NH

to form a cyanamide or carbodiimide cation (m/z 139).

Guanidine Cleavage (-42 Da): Loss of the entire carbamimidoyl group [H

N-C=NH] to yield the 2,6-dimethylpiperidine cation (m/z 114) is less common but observed at
high collision energies.

Ring Fragmentation: Subsequent loss of methyl radicals (-15 Da) from the piperidine core.
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Caption: Primary ESI-MS fragmentation pathways for 2,6-Dimethylpiperidine-1-
carboximidamide.

Experimental Protocols
A. Synthesis of 2,6-Dimethylpiperidine-1-
carboximidamide Sulfate
Note: The steric hindrance of the 2,6-dimethyl groups significantly reduces yield compared to

unsubstituted piperidine. Extended reaction times are required.

Reagents:

2,6-Dimethylpiperidine (cis/trans mixture or pure isomer)

S-Methylisothiourea hemisulfate (or O-Methylisourea)

Sodium Hydroxide (NaOH)[1][2]

Ethanol / Water[3][4]

Protocol:

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve S-

methylisothiourea hemisulfate (10 mmol) in 10 mL of water.

Addition: Add 2,6-dimethylpiperidine (20 mmol, 2.0 eq) followed by 10 mL of ethanol.
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Reaction: Reflux the mixture gently for 24–48 hours. The evolution of methyl mercaptan

(stench) indicates reaction progress (use a bleach trap).

Expert Tip: For the 2,6-dimethyl derivative, standard room temperature stirring is

insufficient due to steric blocking of the nucleophilic nitrogen. Reflux is mandatory.

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

Isolation: The product often precipitates as the sulfate salt upon cooling or addition of

acetone. Filter the white solid.

Purification: Recrystallize from Ethanol/Water (9:1) to separate the less soluble sulfate salt

from unreacted amine.

B. Sample Preparation for NMR[5]
Salt Form: Dissolve ~10 mg of the sulfate/hydrochloride salt in 0.6 mL D

O or DMSO-d

.

Free Base: If the free base is isolated (oily), use CDCl

.

Acquisition: Acquire

C-NMR with at least 512 scans to resolve the quaternary guanidine carbon (~158 ppm)
which often has low intensity due to long relaxation times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

2. JPH0160018B2 - - Google Patents [patents.google.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. pubs.acs.org [pubs.acs.org]

6. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated
Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and
Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Characterization Guide: 2,6-
Dimethylpiperidine-1-carboximidamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14065953/docs#comprehensive-characterization-
guide-2-6-dimethylpiperidine-1-carboximidamide]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6778236/
https://pubs.acs.org/doi/abs/10.1021/jo972295d
https://pubmed.ncbi.nlm.nih.gov/11672177/
https://pubmed.ncbi.nlm.nih.gov/11672177/
https://pubs.acs.org/doi/10.1021/jo972295d
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344383/
https://pubmed.ncbi.nlm.nih.gov/19462414/
https://www.benchchem.com/product/b14065953?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC3515330/
https://patents.google.com/patent/JPH0160018B2/en
https://pdf.benchchem.com/1199/Technical_Support_Center_N_hydroxy_1_piperidinecarboximidamide_Experiments.pdf
https://pdf.benchchem.com/1199/Theoretical_and_Computational_Insights_into_N_hydroxy_1_piperidinecarboximidamide_A_Technical_Guide.pdf
https://pubs.acs.org/doi/abs/10.1021/jo972295d
https://pubmed.ncbi.nlm.nih.gov/11672177/
https://pubmed.ncbi.nlm.nih.gov/11672177/
https://pubmed.ncbi.nlm.nih.gov/11672177/
https://www.benchchem.com/product/b14065953/docs#comprehensive-characterization-guide-2-6-dimethylpiperidine-1-carboximidamide
https://www.benchchem.com/product/b14065953/docs#comprehensive-characterization-guide-2-6-dimethylpiperidine-1-carboximidamide
https://www.benchchem.com/product/b14065953/docs#comprehensive-characterization-guide-2-6-dimethylpiperidine-1-carboximidamide
https://www.benchchem.com/product/b14065953/docs#comprehensive-characterization-guide-2-6-dimethylpiperidine-1-carboximidamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14065953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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